

Benzothiazolinone CAS number and chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzothiazolinone**

Cat. No.: **B8138533**

[Get Quote](#)

An In-depth Technical Guide to 1,2-Benzisothiazolin-3-one (BIT)

This technical guide provides a comprehensive overview of 1,2-benzisothiazolin-3-one (BIT), a widely used biocide and preservative. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis, mechanism of action, and analytical methodologies.

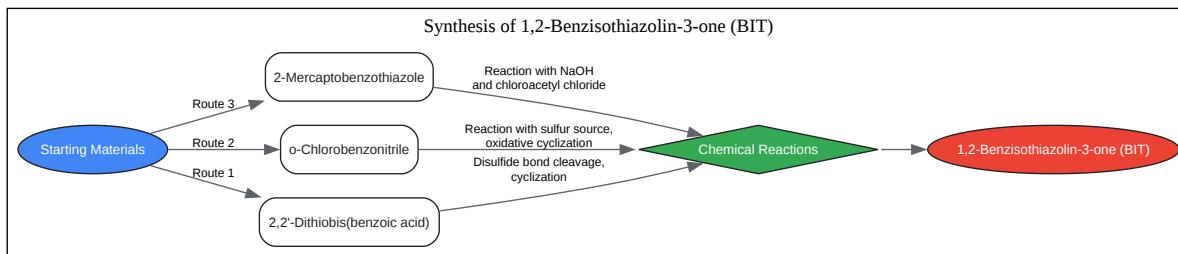
Chemical Identity and Properties

1,2-Benzisothiazolin-3-one, commonly known as BIT, is an organic compound with the chemical formula C₇H₅NOS.[1][2] It belongs to the isothiazolinone class of molecules and is structurally characterized by a benzene ring fused to a 1,2-thiazole ring.[3]

Chemical Structure

Caption: Chemical structure of 1,2-Benzisothiazolin-3-one (BIT).

Physicochemical Data


The following table summarizes the key physicochemical properties of BIT.

Property	Value	Reference
CAS Number	2634-33-5	[1] [2]
Molecular Formula	C ₇ H ₅ NOS	[1] [2]
Molar Mass	151.18 g/mol	[2] [4]
Appearance	White to off-white crystalline powder	[1] [2]
Melting Point	154-158 °C	[4]
Boiling Point	204.5 °C at 760 mmHg	[4]
Density	1.367 g/cm ³	[4]
Solubility in Water	1 g/L	[2]
Vapor Pressure	0.183 mmHg at 25 °C	[4]
Flash Point	77.5 °C	[4]
Acute Oral LD ₅₀ (rats)	1400 mg/kg	[5]

Synthesis of 1,2-Benzisothiazolin-3-one (BIT)

BIT can be synthesized through various chemical routes, with the choice of method often depending on the desired scale, purity, and available starting materials. The most common industrial methods start from either 2,2'-dithiobis(benzoic acid) or o-chlorobenzonitrile.[\[5\]](#)[\[6\]](#)

Overview of Synthetic Pathways

[Click to download full resolution via product page](#)

Caption: General synthetic routes to 1,2-Benzisothiazolin-3-one (BIT).

Experimental Protocols for Synthesis

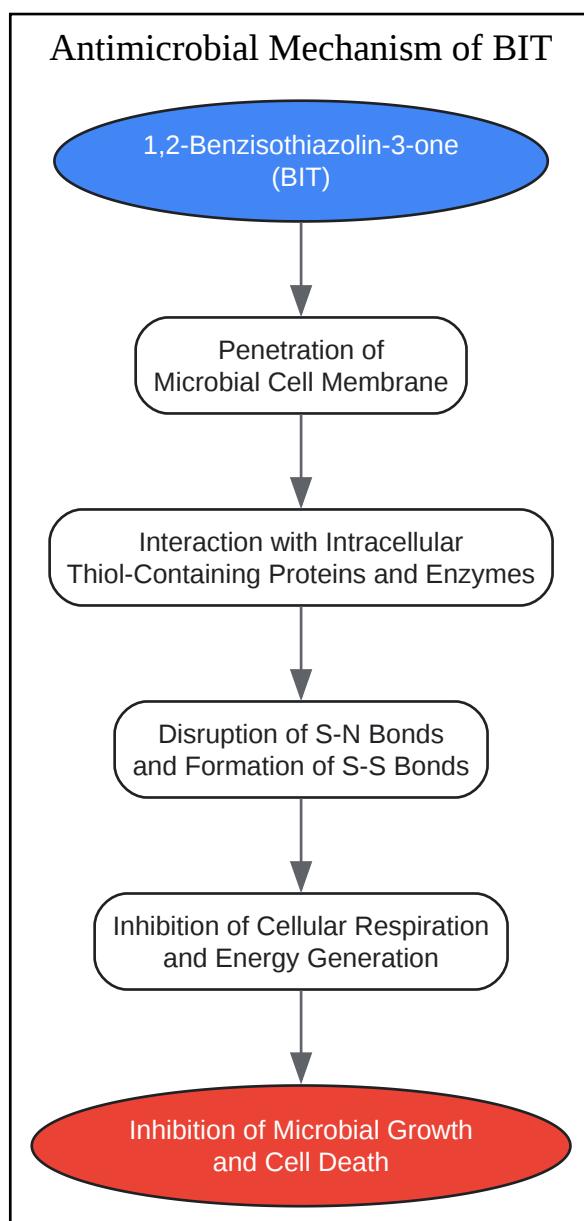
2.2.1. Synthesis from 2-Mercaptobenzothiazole

This method involves the reaction of 2-mercaptobenzothiazole with sodium hydroxide and chloroacetyl chloride.^[1] In this process, the mercaptobenzothiazole is first deprotonated to form a nucleophilic species that subsequently reacts with chloroacetyl chloride, leading to the formation of the isothiazolinone ring structure.^[1] The final product is typically purified by recrystallization or distillation.^[1]

2.2.2. Synthesis from o-Chlorobenzonitrile

This industrial route involves the reaction of o-chlorobenzonitrile with a sulfur source, followed by oxidative cyclization.^[6] A patented process reports a yield of 93.5% with a purity of 99.2%.

^[6]


- Step 1: Reaction with Sodium Methyl Mercaptide

- In a reaction vessel, mix 137.5g of o-chlorobenzonitrile with 100ml of an organic solvent.
 - Heat the mixture to 80°C with stirring.

- Slowly add 300ml of a 20% sodium methyl mercaptide solution dropwise over 6 hours.
- Continue to stir the reaction mixture at 80°C for another 6 hours.
- Cool the mixture and allow the layers to separate. Remove the lower aqueous phase.
- Wash the upper organic phase twice with 200ml of water.[\[6\]](#)
- Step 2: Chlorination and Cyclization
 - Transfer the organic phase (approximately 101ml) to a suitable reaction vessel.
 - Add 202ml of water.
 - While stirring and maintaining the temperature at 30°C with cooling, bubble 103g of chlorine gas through the mixture over 5 hours.[\[6\]](#)

Antimicrobial Mechanism of Action

BIT exhibits a broad-spectrum antimicrobial activity against bacteria, fungi, and yeast.[\[1\]](#) Its mode of action is generally considered to be similar to other isothiazolinones.[\[5\]](#)

[Click to download full resolution via product page](#)

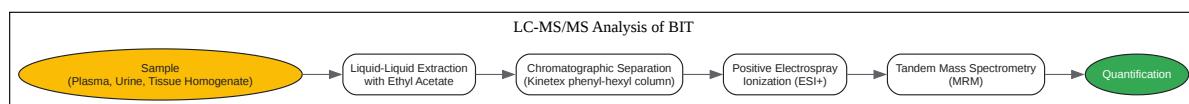
Caption: Proposed antimicrobial mechanism of action for BIT.

The primary mechanism involves the penetration of the microbial cell membrane, followed by the interaction with intracellular thiol-containing proteins and enzymes.^[5] This interaction leads to the disruption of disulfide bonds within these essential biomolecules, ultimately inhibiting critical cellular processes such as respiration and energy generation, leading to microbial death.^[7]

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the quantification of BIT in various matrices, including industrial formulations, environmental samples, and biological tissues.

High-Performance Liquid Chromatography (HPLC)


A common method for the analysis of BIT is reverse-phase HPLC with UV detection.

- Experimental Protocol:
 - Column: Newcrom R1 reverse-phase column.[8]
 - Mobile Phase: A simple gradient of water and acetonitrile (MeCN).[8]
 - Detection: UV detection at 200 nm or 275 nm.[8]
 - Sample Preparation: For samples like washing-up liquids, a simple dilution with ultra-pure water followed by filtration through a 0.20 µm polyamide membrane is sufficient.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.

- Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the LC-MS/MS analysis of BIT.

- Detailed Protocol:
 - Sample Preparation: Samples (50 μ L of rat plasma, urine, or tissue homogenates) are extracted with ethyl acetate.[10][11]
 - Chromatography: Separation is achieved using a Kinetex phenyl-hexyl column (100 \times 2.1 mm, 2.6 μ m) with an isocratic mobile phase of 0.1% formic acid in methanol and distilled water.[10][11]
 - Mass Spectrometry: Quantification is performed using positive electrospray ionization with multiple reaction monitoring (MRM) transitions of m/z 152.2 $>$ 134.1 for BIT.[10] Phenacetin (m/z 180.2 $>$ 110.1) can be used as an internal standard.[10]

Applications and Safety

BIT is widely used as a preservative in a variety of products, including emulsion paints, varnishes, adhesives, inks, cleaning products, and in the textile and leather industries.[2] While effective as a biocide, it is also a known skin sensitizer and can cause allergic contact dermatitis upon prolonged or repeated exposure at sufficient concentrations.[2] Regulatory bodies have established guidelines for its safe use in consumer products to minimize these risks.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. chembk.com [chembk.com]
- 5. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]

- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid [scirp.org]
- 10. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices [agris.fao.org]
- To cite this document: BenchChem. [Benzothiazolinone CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8138533#benzothiazolinone-cas-number-and-chemical-structure\]](https://www.benchchem.com/product/b8138533#benzothiazolinone-cas-number-and-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com